N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : A study analyzed the conformational preferences and molecular interactions of a cannabinoid receptor antagonist, focusing on its structural analogs and their binding affinities to the CB1 receptor. This research contributes to understanding the structural requirements for binding to cannabinoid receptors, potentially relevant for designing compounds with specific receptor activities (Shim et al., 2002).
Synthesis and Structure-Activity Relationships
- Synthesis of Acetylcholinesterase Inhibitors : Research into the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives provides insights into their structure-activity relationships, showing potent anti-acetylcholinesterase activity. Such studies are crucial for developing therapeutic agents against diseases characterized by acetylcholinesterase dysfunction (Sugimoto et al., 1992).
Receptor Antagonism and Agonism
- CB1 Receptor Antagonism : An investigation into the effects of certain compounds on the CB1 cannabinoid receptor revealed insights into their roles as antagonists or inverse agonists. This research is significant for understanding receptor modulation and could inform the development of treatments for conditions influenced by cannabinoid receptor activity (Landsman et al., 1997).
Biological Activity and Chemical Synthesis
- Synthesis of Pyridine Derivatives : A study focused on the synthesis and toxicity of pyridine derivatives against specific pests, offering potential applications in developing new insecticides. Research like this is essential for creating more effective and safer pest control solutions (Bakhite et al., 2014).
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2/c1-17-20(26)7-6-8-21(17)28-25(32)24(31)27-16-23(30-12-4-3-5-13-30)18-9-10-22-19(15-18)11-14-29(22)2/h6-10,15,23H,3-5,11-14,16H2,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSUKBINUBSVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.